![molecular formula C13H23ClO2 B14229743 2-[(8-Chlorooct-2-en-1-yl)oxy]oxane CAS No. 827321-86-8](/img/structure/B14229743.png)
2-[(8-Chlorooct-2-en-1-yl)oxy]oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(8-Chlorooct-2-en-1-yl)oxy]oxane is an organic compound with a unique structure that includes a chlorinated octenyl chain attached to an oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-Chlorooct-2-en-1-yl)oxy]oxane typically involves the reaction of 8-chlorooct-2-en-1-ol with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of an oxonium ion intermediate, which then reacts with the alcohol to form the desired product. The reaction conditions usually include a temperature range of 0-50°C and a reaction time of 2-4 hours.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-[(8-Chlorooct-2-en-1-yl)oxy]oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the chlorinated alkene to an alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
Oxidation: Formation of oxides or ketones.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of hydroxyl or amino derivatives.
Aplicaciones Científicas De Investigación
2-[(8-Chlorooct-2-en-1-yl)oxy]oxane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(8-Chlorooct-2-en-1-yl)oxy]oxane involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorinated alkene moiety can undergo electrophilic addition reactions, while the oxane ring can participate in hydrogen bonding and other non-covalent interactions. These properties enable the compound to modulate biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(8-Bromooct-2-en-1-yl)oxy]oxane
- 2-[(8-Iodooct-2-en-1-yl)oxy]oxane
- 2-[(8-Methyloct-2-en-1-yl)oxy]oxane
Uniqueness
2-[(8-Chlorooct-2-en-1-yl)oxy]oxane is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its brominated, iodinated, or methylated analogs. The chlorine atom’s electronegativity and size influence the compound’s chemical behavior and interactions, making it a valuable compound for specific applications.
Propiedades
Número CAS |
827321-86-8 |
|---|---|
Fórmula molecular |
C13H23ClO2 |
Peso molecular |
246.77 g/mol |
Nombre IUPAC |
2-(8-chlorooct-2-enoxy)oxane |
InChI |
InChI=1S/C13H23ClO2/c14-10-6-3-1-2-4-7-11-15-13-9-5-8-12-16-13/h4,7,13H,1-3,5-6,8-12H2 |
Clave InChI |
UTRLRWGNIGYVJG-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCC=CCCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine]](/img/structure/B14229661.png)
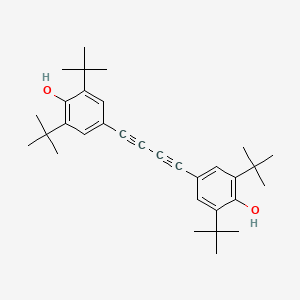

![{4-[(Prop-2-en-1-yl)oxy]phenyl}acetonitrile](/img/structure/B14229680.png)
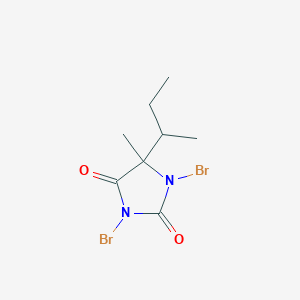
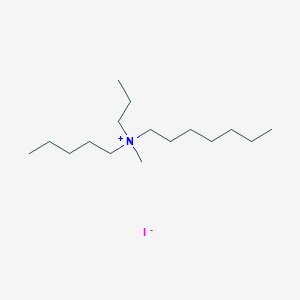
![S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate](/img/structure/B14229720.png)
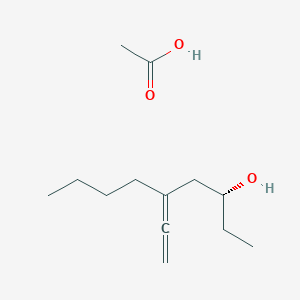
![1-(8-{[(2R)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14229723.png)
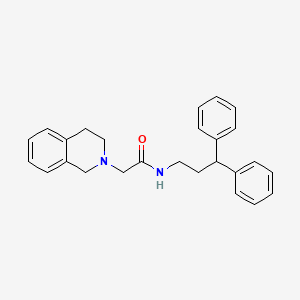
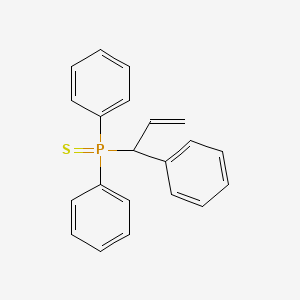
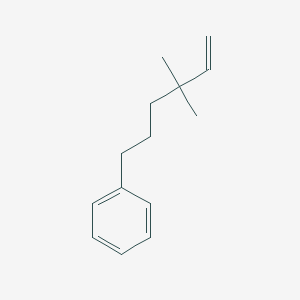
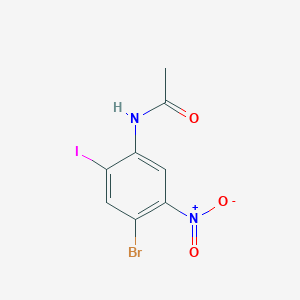
![N-[5-Bromo-2-(methylamino)phenyl]acetamide](/img/structure/B14229756.png)
